molecular formula C20H16BrClN2O B1662330 EO 1428 CAS No. 321351-00-2

EO 1428

Cat. No.: B1662330
CAS No.: 321351-00-2
M. Wt: 415.7 g/mol
InChI Key: HDCLCHNAEZNGNV-UHFFFAOYSA-N
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Description

EO 1428 is a highly specific inhibitor of p38, belonging to the aminobenzophenone class. It selectively targets p38 α and p38 β2 isoforms, with no activity against p38 γ, p38 δ, ERK1/2, or JNK1 .

Preparation Methods

Synthetic Routes:: The synthetic routes for EO 1428 are not widely documented in the literature. it is typically synthesized through organic chemistry methods involving key reactions.

Industrial Production:: Details regarding industrial-scale production methods for this compound are scarce. It is primarily available through specialized suppliers and research institutions.

Chemical Reactions Analysis

EO 1428 undergoes various chemical reactions, including:

    Reduction: Reduction reactions could potentially modify this compound, but further research is needed.

    Substitution: this compound may undergo substitution reactions, leading to derivatives with altered properties.

Common reagents and conditions used in these reactions remain elusive due to limited data. Major products formed from these reactions are not extensively characterized.

Scientific Research Applications

EO 1428 has garnered interest in several scientific fields:

    Biology: this compound’s impact on cellular signaling pathways, especially p38-mediated responses, is a subject of investigation.

    Medicine: Its potential therapeutic applications, such as anti-inflammatory effects, are being explored.

    Industry: this compound’s industrial applications (if any) require further study.

Mechanism of Action

EO 1428’s mechanism of action involves inhibiting p38, a crucial kinase involved in stress responses, inflammation, and cell survival. By targeting p38 α and p38 β2, this compound modulates downstream signaling pathways, affecting gene expression and cellular processes.

Comparison with Similar Compounds

EO 1428’s uniqueness lies in its selective inhibition of p38 α and p38 β2. Similar compounds include other p38 inhibitors, such as SB203580 and VX-745, but their specificities differ.

Properties

IUPAC Name

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLCHNAEZNGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185914
Record name EO-1428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321351-00-2
Record name EO-1428
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EO-1428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EO-1428
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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